2-Bromo-3,4,5,6-tetrafluoronitrobenzene
Overview
Description
2-Bromo-3,4,5,6-tetrafluoronitrobenzene is an organic compound with the molecular formula C6HBrF4NO2. It is a derivative of nitrobenzene, where the hydrogen atoms on the benzene ring are replaced by bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Mechanism of Action
Target of Action
It is known to react with thioureas , which are organic compounds structurally similar to urea and widely used in medicinal chemistry.
Mode of Action
The compound interacts with its targets through nucleophilic aromatic substitution reactions . In these reactions, a nucleophile, such as thiourea, replaces a leaving group in the aromatic system, in this case, the bromine atom. This results in the formation of para-substituted diaryl sulphides .
Result of Action
The formation of para-substituted diaryl sulphides suggests potential changes in the cellular environment due to the introduction of these sulphur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,4,5,6-tetrafluoronitrobenzene can be synthesized through several methods. One common method involves the bromination of 3,4,5,6-tetrafluoronitrobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5,6-tetrafluoronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted nitrobenzenes with various functional groups replacing the bromine atom.
Reduction: The primary product is 2-amino-3,4,5,6-tetrafluoronitrobenzene.
Oxidation: Products may include nitroso derivatives or other oxidized forms of the original compound.
Scientific Research Applications
2-Bromo-3,4,5,6-tetrafluoronitrobenzene is utilized in a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,4,5,6-tetrafluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of a nitro group.
1-Bromo-2,4,5-trifluorobenzene: Lacks one fluorine atom and the nitro group, making it less reactive in certain substitution reactions.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
Uniqueness
2-Bromo-3,4,5,6-tetrafluoronitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-2,3,4,5-tetrafluoro-6-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF4NO2/c7-1-2(8)3(9)4(10)5(11)6(1)12(13)14 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFGSQSFQOMGPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035031 | |
Record name | Bromo-2,3,4,5-tetrafluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5580-83-6 | |
Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5580-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromo-2,3,4,5-tetrafluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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